Cas no 92077-68-4 ((2-Phenylcyclohexyl)methanol)
(2-Phenylcyclohexyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-phenylcyclohexyl)methanol
- MJXMWXWVIXLIGK-UHFFFAOYSA-N
- Z2327226248
- (2-Phenylcyclohexyl)methanol
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- MDL: MFCD00155236
- Inchi: 1S/C13H18O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2
- InChI Key: MJXMWXWVIXLIGK-UHFFFAOYSA-N
- SMILES: OCC1CCCCC1C1C=CC=CC=1
Computed Properties
- Exact Mass: 190.135765193g/mol
- Monoisotopic Mass: 190.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 20.2
(2-Phenylcyclohexyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-254616-0.05g |
(2-phenylcyclohexyl)methanol |
92077-68-4 | 95% | 0.05g |
$647.0 | 2024-06-19 | |
| Enamine | EN300-254616-0.1g |
(2-phenylcyclohexyl)methanol |
92077-68-4 | 95% | 0.1g |
$678.0 | 2024-06-19 | |
| Enamine | EN300-254616-0.25g |
(2-phenylcyclohexyl)methanol |
92077-68-4 | 95% | 0.25g |
$708.0 | 2024-06-19 | |
| Enamine | EN300-254616-0.5g |
(2-phenylcyclohexyl)methanol |
92077-68-4 | 95% | 0.5g |
$739.0 | 2024-06-19 | |
| Enamine | EN300-254616-1.0g |
(2-phenylcyclohexyl)methanol |
92077-68-4 | 95% | 1.0g |
$770.0 | 2024-06-19 | |
| Enamine | EN300-254616-2.5g |
(2-phenylcyclohexyl)methanol |
92077-68-4 | 95% | 2.5g |
$1509.0 | 2024-06-19 | |
| Enamine | EN300-254616-5.0g |
(2-phenylcyclohexyl)methanol |
92077-68-4 | 95% | 5.0g |
$2235.0 | 2024-06-19 | |
| Enamine | EN300-254616-10.0g |
(2-phenylcyclohexyl)methanol |
92077-68-4 | 95% | 10.0g |
$3315.0 | 2024-06-19 | |
| Ambeed | A1081897-1g |
(2-Phenylcyclohexyl)methanol |
92077-68-4 | 95% | 1g |
$541.0 | 2025-04-15 | |
| Enamine | EN300-254616-1g |
(2-phenylcyclohexyl)methanol |
92077-68-4 | 1g |
$770.0 | 2023-09-14 |
(2-Phenylcyclohexyl)methanol Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on (2-Phenylcyclohexyl)methanol
Chemical Profile of (2-Phenylcyclohexyl)methanol (CAS No. 92077-68-4)
(2-Phenylcyclohexyl)methanol, identified by its CAS number 92077-68-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclohexane ring substituted with a phenyl group and a methanol side chain, has garnered attention due to its unique structural properties and potential applications in drug development.
The structural framework of (2-Phenylcyclohexyl)methanol combines the versatility of the cyclohexane ring with the aromaticity of the phenyl group, making it a promising candidate for various chemical modifications. The presence of the hydroxymethyl (-OH) group further enhances its reactivity, allowing for diverse synthetic pathways. These characteristics have positioned this compound as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The combination of a phenyl ring and a substituted cyclohexane backbone has been associated with various biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. For instance, studies have demonstrated that derivatives of this class exhibit promising results in preclinical models, suggesting their utility in addressing neurological disorders.
One of the most compelling aspects of (2-Phenylcyclohexyl)methanol is its potential as a building block for more sophisticated drug candidates. Researchers have leveraged its structural features to develop novel molecules with enhanced pharmacokinetic profiles and improved target specificity. The methanol moiety, in particular, provides a versatile handle for further functionalization, enabling chemists to tailor the compound's properties to specific therapeutic needs.
The synthesis of (2-Phenylcyclohexyl)methanol involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Common methodologies include Grignard reactions, Friedel-Crafts alkylation, and reduction techniques. These processes not only showcase the compound's synthetic accessibility but also underscore its importance as a precursor in medicinal chemistry. The ability to efficiently produce this compound in high purity has opened doors for extensive structural-activity relationship (SAR) studies.
Recent advancements in computational chemistry have further accelerated the exploration of (2-Phenylcyclohexyl)methanol's potential. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. These simulations have been instrumental in identifying key binding sites and optimizing molecular design for improved efficacy. Such computational approaches are becoming increasingly integral to drug discovery pipelines, reducing the reliance on empirical trial-and-error methods.
The pharmacological evaluation of (2-Phenylcyclohexyl)methanol has revealed intriguing insights into its mechanism of action. Preliminary studies suggest that it may modulate neurotransmitter systems relevant to conditions such as depression and anxiety. The phenyl ring's ability to engage with aromatic recognition sites on proteins may contribute to its observed effects. Additionally, the cyclohexane moiety could influence solubility and metabolic stability, factors critical for drug development.
In conclusion, (2-Phenylcyclohexyl)methanol (CAS No. 92077-68-4) represents a fascinating compound with broad implications in pharmaceutical research. Its unique structure, reactivity, and potential biological activities make it a valuable asset for chemists and medicinal chemists alike. As our understanding of its properties continues to evolve, so too will its role in developing innovative therapeutic strategies.
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